p-Tetradecyloxyphenylacetic acid
Description
p-Tetradecyloxyphenylacetic acid is a phenylacetic acid derivative with a tetradecyloxy (C₁₄H₂₉O–) substituent at the para position of the phenyl ring. Structurally, it combines a carboxylic acid group (–COOH) with a long alkyl chain, making it amphiphilic. This compound is hypothesized to share similarities with other phenylacetic acid derivatives, such as p-tolylacetic acid (C₉H₁₀O₂) and alkylthioacetic acids, but with distinct physicochemical and toxicological properties due to its extended alkoxy chain .
Properties
CAS No. |
63290-17-5 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(4-tetradecoxyphenyl)acetic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3,(H,23,24) |
InChI Key |
XRPCSCVPVIJJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences between p-tetradecyloxyphenylacetic acid and analogous compounds:
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound* | C₂₂H₃₆O₃ | Carboxylic acid, alkoxy (C₁₄) | ~348.5 (calc.) | Long alkoxy chain enhances hydrophobicity |
| 2-(Tetradecylthio)acetic acid | C₁₆H₃₂O₂S | Carboxylic acid, thioether (C₁₄) | 288.49 | Sulfur linkage increases reactivity |
| Phenyl N-tridecyl ketone | C₂₀H₃₂O | Ketone, alkyl (C₁₃) | 288.47 | Lack of acidic protons reduces toxicity |
| p-Tolylacetic acid | C₉H₁₀O₂ | Carboxylic acid, methyl | 150.17 | Short alkyl chain increases solubility |
Physicochemical Properties
- Hydrophobicity : The tetradecyloxy chain in this compound likely renders it highly hydrophobic compared to p-tolylacetic acid, which has a methyl group .
- Stability : Unlike 2-(tetradecylthio)acetic acid, which is incompatible with strong oxidizers and acids (due to sulfur’s redox sensitivity), the oxygen-based alkoxy group in the target compound may confer greater stability under acidic conditions .
Hazard Profiles
- 2-(Tetradecylthio)acetic Acid : Classified as a skin and eye irritant (GHS Category 2/2A) due to its thioether group, which can generate reactive metabolites .
- Phenyl N-tridecyl ketone: No significant health hazards reported, likely due to its inert ketone group .
- This compound : While specific data are lacking, alkoxy derivatives generally exhibit lower acute toxicity compared to thio analogs. However, prolonged exposure may pose risks due to bioaccumulation .
Research Findings
- Reactivity : The thioether group in 2-(tetradecylthio)acetic acid facilitates radical-mediated reactions, whereas alkoxy groups (as in the target compound) are less reactive, favoring hydrolytic stability .
Preparation Methods
Reaction Mechanism
-
Base-mediated nucleophilic substitution : The phenolic hydroxyl group attacks the alkyl halide (1-bromotetradecane) in the presence of a base (e.g., K₂CO₃ or NaOH), forming the tetradecyloxy ether bond.
-
Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reactivity by stabilizing the transition state.
Protocol (Adapted from )
-
Reactants :
-
p-Hydroxyphenylacetic acid (1.0 eq)
-
1-Bromotetradecane (1.2 eq)
-
Potassium carbonate (2.5 eq)
-
DMF (solvent, 5 mL/mmol)
-
-
Procedure :
-
Reflux the mixture at 80–90°C for 12–24 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
-
Purify via recrystallization (ethanol/water) to yield white crystals.
-
-
Yield and Purity :
Friedel-Crafts Acylation Followed by Reduction
This two-step method avoids direct alkylation challenges with long-chain substrates.
Step 1: Friedel-Crafts Acylation
Step 2: Hydrolysis to Carboxylic Acid
-
Reactants :
-
Procedure :
-
Hydrolyze at 60°C for 4 hours, acidify with HCl to pH 2, and filter.
-
Phase-Transfer Catalyzed Alkylation
For improved efficiency, phase-transfer catalysts (PTCs) facilitate reactions in biphasic systems.
Optimized Conditions
Advantages
Mitsunobu Reaction for Stereoselective Synthesis
The Mitsunobu reaction ensures high regioselectivity for complex substrates.
Protocol
-
Reactants :
-
Procedure :
-
Stir at room temperature for 24 hours.
-
Hydrolyze the intermediate ester with NaOH/EtOH.
-
Industrial-Scale Production and Purification
Large-Batch Synthesis (Adapted from )
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Base-mediated alkylation | 75–85 | 97 | High | Excellent |
| Friedel-Crafts | 80–88 | 95 | Moderate | Good |
| Phase-transfer | 88–92 | 98 | High | Excellent |
| Mitsunobu | 70–78 | 96 | Low | Moderate |
Challenges and Optimization Strategies
Q & A
Q. What are the recommended synthetic routes for p-tetradecyloxyphenylacetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation of phenylacetic acid derivatives with tetradecyl halides or via coupling reactions using nucleophilic substitution. Key reagents include potassium carbonate (as a base) and polar aprotic solvents like DMF or DMSO to enhance reactivity . Reaction temperatures should be maintained between 60–80°C to minimize side reactions (e.g., elimination or over-alkylation). Purity can be optimized via column chromatography using hexane:ethyl acetate gradients, followed by recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate:hexane) and confirm purity via HPLC (>95%) .
Q. How should researchers handle this compound to mitigate safety risks during laboratory use?
Methodological Answer: The compound is classified as a skin/eye irritant (H315/H319). Always use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Use 1H/13C NMR to confirm the alkyl chain integration (δ 0.8–1.5 ppm for CH2/CH3 groups) and the acetic acid moiety (δ 3.6–3.8 ppm for the methylene group adjacent to the carbonyl). FT-IR should show a strong C=O stretch at ~1700 cm⁻¹ and O-H (carboxylic acid) at 2500–3000 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (expected [M+H]+: ~377.3 m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent/DMSO concentration). Standardize protocols:
- Use <0.1% DMSO to avoid cytotoxicity.
- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and replicate experiments ≥3 times.
- Perform dose-response curves (IC50/EC50) with statistical validation (e.g., ANOVA with Tukey’s post-hoc test) . Cross-reference with orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanism-specific effects .
Q. What computational strategies are suitable for predicting the physicochemical properties of this compound?
Methodological Answer: Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (acidity). Software like Gaussian or COSMO-RS provides accurate solvation energy estimates. For pharmacokinetic predictions, employ molecular dynamics simulations (e.g., GROMACS) to study membrane permeability or QSAR models trained on phenylacetic acid derivatives . Validate predictions with experimental data (e.g., shake-flask logP measurements) .
Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 25°C/37°C.
- Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-UV (λ = 254 nm) and identify byproducts via LC-MS.
- Calculate degradation kinetics (first-order rate constants) and Arrhenius plots for thermal stability .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Use co-solvents : Ethanol/PEG-400 (<10% v/v) or cyclodextrin-based formulations.
- Prepare nanoparticle suspensions via solvent evaporation or high-pressure homogenization.
- Validate solubility enhancements using dynamic light scattering (DLS) and confirm bioactivity retention via comparative cell assays .
Data Analysis & Reproducibility
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism or R).
- Report 95% confidence intervals for IC50/EC50 values.
- Assess goodness-of-fit via R² and residual plots. For multi-group comparisons, apply mixed-effects models to account for batch variability .
Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?
Methodological Answer:
- Publish detailed synthetic protocols with exact stoichiometry, solvent grades, and equipment specifications (e.g., reflux condenser type).
- Share raw NMR/HPLC data in open repositories (e.g., Zenodo).
- Conduct inter-lab validation studies with blinded samples and centralized analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
